3-Iodomethyl-5-nitrosalicylaldehyde
Description
3-Iodomethyl-5-nitrosalicylaldehyde (C₈H₆INO₃) is a halogenated aromatic aldehyde derivative featuring a nitro group at the 5-position and an iodomethyl substituent at the 3-position of the salicylaldehyde backbone. This compound is of interest in organic synthesis, particularly in the development of chelating ligands, radiopharmaceutical precursors, and intermediates for heterocyclic chemistry.
Properties
CAS No. |
74037-16-4 |
|---|---|
Molecular Formula |
C8H6INO4 |
Molecular Weight |
307.04 g/mol |
IUPAC Name |
2-hydroxy-3-(iodomethyl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6INO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2 |
InChI Key |
RUWLSXUAZOCEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CI)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 5-nitrosalicylaldehyde involves the nitration of salicylaldehyde using nitric acid . The resulting 5-nitrosalicylaldehyde can then be reacted with iodomethane in the presence of a base to introduce the iodomethyl group .
Industrial Production Methods
Industrial production methods for 3-Iodomethyl-5-nitrosalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of polyphosphoric acid as a dehydrating agent and methenamine as a formylating agent has been reported to improve the efficiency of the nitration step .
Chemical Reactions Analysis
Types of Reactions
3-Iodomethyl-5-nitrosalicylaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is 3-iodomethyl-5-aminosalicylaldehyde.
Oxidation: The major product is 3-iodomethyl-5-nitrosalicylic acid.
Scientific Research Applications
3-Iodomethyl-5-nitrosalicylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Iodomethyl-5-nitrosalicylaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, 3-iodomethyl-5-nitrosalicylaldehyde is compared below with 3-methoxy-5-nitrosalicylaldehyde , a structurally related compound (evidence provided).
Table 1: Structural and Physicochemical Comparison
*Estimated based on atomic composition.
Reactivity and Stability
- 3-Iodomethyl-5-nitrosalicylaldehyde : The iodomethyl group enhances susceptibility to nucleophilic substitution (e.g., in Suzuki-Miyaura coupling) and radical reactions due to the weak C-I bond (bond dissociation energy ~55 kcal/mol). The nitro group further stabilizes the aromatic ring via resonance but may increase sensitivity to reduction under harsh conditions.
- 3-Methoxy-5-nitrosalicylaldehyde : The methoxy group donates electron density to the ring, activating it toward electrophilic substitution. However, this reduces compatibility with strong oxidizing agents compared to the iodomethyl derivative .
Spectroscopic Properties
- Infrared (IR) Spectroscopy :
- The iodomethyl compound exhibits a distinct C-I stretch near 500 cm⁻¹, absent in the methoxy analog. Both share characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) signals.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The iodomethyl group’s protons resonate as a singlet at δ ~4.3 ppm (CH₂I), while the methoxy group’s protons appear as a singlet at δ ~3.9 ppm (OCH₃) .
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